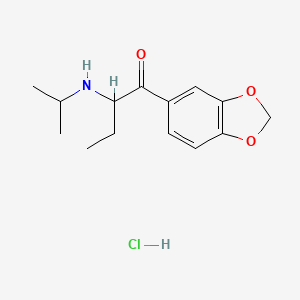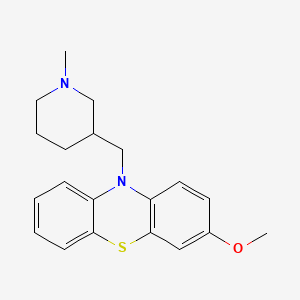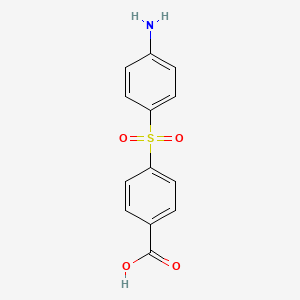
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyl groups and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.
Applications De Recherche Scientifique
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate moiety play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate .
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate .
Uniqueness
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups on the cyclohexadiene ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H17KO4 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
potassium;5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
BBLPZPQHEWQLGM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)


![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)




![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)

